![molecular formula C23H18O4S B3129866 (3-{[(2-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 339275-73-9](/img/structure/B3129866.png)

(3-{[(2-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Overview

Description

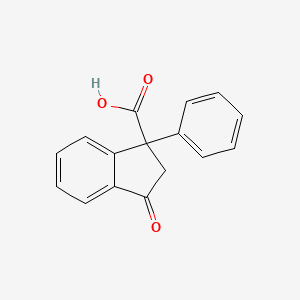

“(3-{[(2-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the molecular formula C23H18O4S . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

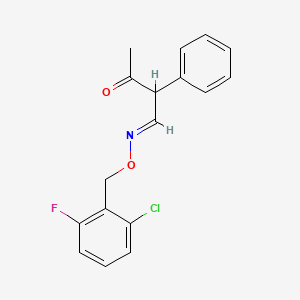

Benzofuran derivatives, including “this compound”, can be synthesized through various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves a Rap-Stoermer condensation reaction .Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied extensively. For example, in a similar compound, the phenyl ring makes a dihedral angle of 81.74° with the plane of the benzofuran fragment . The crystal structure is stabilized by C—H⋯π interactions between a methyl H atom and the phenyl ring of the phenylsulfonyl substituent from a neighboring molecule .Chemical Reactions Analysis

Benzofuran derivatives have been shown to undergo various chemical reactions. For instance, benzofuran-2-yl(phenyl)methanone derivatives were produced by a Rap-Stoermer condensation reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 390.452 Da and a monoisotopic mass of 390.092590 Da .Scientific Research Applications

Benzofuran Derivatives in Pharmaceutical Applications

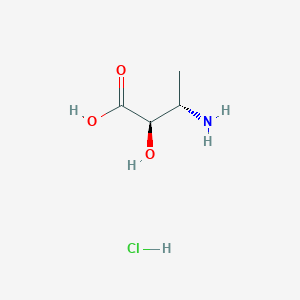

Benzofuran derivatives are recognized for their broad spectrum of biological activities. These compounds have shown potential as anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory agents. The structure of benzofuran is a key feature in numerous bioactive heterocycles, contributing to the therapeutic efficacy of many natural and synthetic compounds. Recent developments have highlighted benzofuran inhibitors as potent agents against various diseases, viruses, fungi, microbes, and enzymes. The review by Dawood (2019) outlines the significance of benzofuran derivatives in drug development, emphasizing their role in emerging therapeutic strategies and the impact of specific functional groups on their activity (Dawood, 2019).

Benzofuran and Its Emerging Role as Antimicrobial Agents

The emergence of antibiotic resistance has necessitated the development of new antimicrobial agents. Benzofuran derivatives have been identified as promising candidates in this regard, showing efficacy against a variety of microbial pathogens. The structural uniqueness of benzofuran and its derivatives makes them suitable for drug discovery, particularly in searching for efficient antimicrobial candidates. Hiremathad et al. (2015) provide a comprehensive overview of benzofuran-based compounds as antimicrobial agents, discussing their potential for treating microbial diseases and emphasizing the need for further research to explore their full therapeutic potential (Hiremathad et al., 2015).

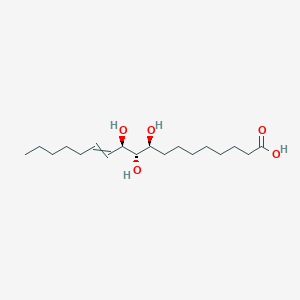

Environmental and Ecological Risks of Benzophenone-3

While not directly related to the specific compound , the study of benzophenone-3, a common component in organic sunscreen products, provides insight into the environmental and ecological implications of related organic compounds. Kim and Choi (2014) review the toxicokinetics, environmental occurrence, and toxic effects of benzophenone-3 and its metabolites, highlighting the potential risks to aquatic ecosystems and the need for further research to understand the long-term exposure effects (Kim & Choi, 2014).

Mechanism of Action

While the specific mechanism of action for “(3-{[(2-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is not mentioned in the search results, benzofuran derivatives have been shown to have various biological activities. For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity .

Future Directions

Benzofuran compounds, including “(3-{[(2-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring their potential as therapeutic drugs for various diseases .

Properties

IUPAC Name |

[3-[(2-methylphenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4S/c1-16-9-5-8-14-21(16)28(25,26)15-19-18-12-6-7-13-20(18)27-23(19)22(24)17-10-3-2-4-11-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFWDWNUCMVJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B3129787.png)

![(3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129861.png)

![N-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3129869.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B3129875.png)

![N,N'-bis(2,4-dichlorophenyl)-2-[1-(dimethylamino)ethylidene]propanediamide](/img/structure/B3129880.png)